3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride
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Description
Scientific Research Applications
Synthesis of Herbicides : Liu Chang-chun (2006) reported the synthesis of 3-Chloro-4-fluorobenzoylthiourea, a compound prepared from 3-chloro-4-fluorobenzoic acid, which exhibited good herbicidal activity (Liu Chang-chun, 2006).
Antibacterial Agents : B. S. Holla et al. (2003) explored the use of fluorine-containing compounds, including those related to 4-fluorobenzoic acid, in the synthesis of new antibacterial agents. These compounds showed promising activity at certain concentrations (B. S. Holla, K. Bhat, N. S. Shetty, 2003).
Chemical Synthesis : M. Kollmar et al. (2003) discussed the synthesis of 2-Amino-3fluorobenzoic acid, demonstrating its utility in producing various chemical compounds (M. Kollmar, R. Parlitz, S. Oevers, G. Helmchen, 2003).
Radiopaque Compounds : S. Mittelstaedt and G. L. Jenkins (1950) synthesized new derivatives of aromatic hydrocarbons, including 3-iodo-4-fluorobenzoic acid, demonstrating their potential as anesthetic, hypnotic, and analgesic agents (S. Mittelstaedt, G. L. Jenkins, 1950).
Pharmacological Research : Jan Tengler et al. (2013) synthesized derivatives of 3-{2-[(2/4-fluorophenoxy)-ethylamino]}-2-hydroxypropyl-4-alkoxybenzoates, exploring their potential as β1-adrenergic receptor antagonists (Jan Tengler, Iva Kapustíková, Ondřej Stropnický, P. Mokrý, M. Oravec, J. Csöllei, J. Jampílek, 2013).
Anticancer Research : B. Koçyiğit-Kaymakçıoğlu et al. (2009) studied the antimycobacterial activity of various 4-fluorophenylhydrazide derivatives against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (B. Koçyiğit-Kaymakçıoğlu, Emine Elçin Oruç-Emre, S. Unsalan, S. Rollas, 2009).
Fluorinated Analogue Studies : B. Genthner et al. (1989) used isomeric fluorophenols as analogues to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium (B. Genthner, G. Townsend, P. Chapman, 1989).
Diuretics Research : C. M. Lee et al. (1984) synthesized a series of Mannich bases and aminomethyl derivatives for testing as saluretic and diuretic activities (C. M. Lee, J. Plattner, C. W. Ours, B. Horrom, J. R. Smital, A. Pernet, P. R. Bunnell, S. E. El Masry, P. Dodge, 1984).
Properties
IUPAC Name |
3-(aminomethyl)-4-fluorobenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-7-2-1-5(8(11)12)3-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSZXQNTNYAOEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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